2-Bromodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromodecane is an organic compound with the molecular formula C₁₀H₂₁Br. It is a brominated alkane, specifically a bromoalkane, where a bromine atom is attached to the second carbon of a decane chain. This compound is used in various chemical reactions and industrial applications due to its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromodecane can be synthesized through the bromination of decane. The reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the decane, forming a decyl radical. This radical then reacts with another bromine molecule to form this compound.
Industrial Production Methods
In industrial settings, this compound is produced using similar bromination methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, bromine concentration, and reaction time to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromodecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: In these reactions, the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions (OH⁻), cyanide ions (CN⁻), and alkoxide ions (RO⁻).
Elimination Reactions: this compound can undergo elimination reactions to form alkenes. This typically involves the use of a strong base such as potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium methoxide (NaOMe) are commonly used. The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt) are used. The reactions are typically conducted at elevated temperatures to favor the formation of alkenes.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with hydroxide ions, the product is decanol; with cyanide ions, the product is decanenitrile.
Elimination: The major product is 1-decene, formed by the removal of a hydrogen atom and the bromine atom from adjacent carbon atoms.
Scientific Research Applications
2-Bromodecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable starting material for the preparation of other bromoalkanes, alcohols, and nitriles.
Biology: In biological research, this compound is used to study the effects of alkylating agents on biological systems. It can modify proteins and nucleic acids, providing insights into the mechanisms of alkylation damage.
Medicine: While not directly used as a drug, this compound is employed in the synthesis of pharmaceutical intermediates
Industry: In industrial applications, this compound is used as a solvent and as an intermediate in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromodecane in chemical reactions involves the formation of a carbocation intermediate. When it undergoes nucleophilic substitution, the bromine atom leaves, forming a positively charged carbocation. This carbocation is then attacked by a nucleophile, resulting in the substitution product. In elimination reactions, the base abstracts a proton from a carbon atom adjacent to the carbon bearing the bromine atom, leading to the formation of an alkene.
Comparison with Similar Compounds
2-Bromodecane can be compared with other bromoalkanes such as 1-bromodecane and 3-bromodecane:
1-Bromodecane: In this compound, the bromine atom is attached to the first carbon of the decane chain. It undergoes similar reactions but with different regioselectivity.
3-Bromodecane: Here, the bromine atom is attached to the third carbon. This compound also undergoes nucleophilic substitution and elimination reactions but with different reaction rates and product distributions.
The uniqueness of this compound lies in its position on the carbon chain, which influences its reactivity and the types of products formed in chemical reactions.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its reactivity and ability to undergo various chemical reactions make it a valuable intermediate in the synthesis of a wide range of organic compounds. Understanding its preparation methods, chemical reactions, and applications provides insights into its importance in scientific research and industrial processes.
Properties
IUPAC Name |
2-bromodecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDKIHSQGRCTMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39563-53-6 |
Source
|
Record name | Decane, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039563536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC97550 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97550 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.